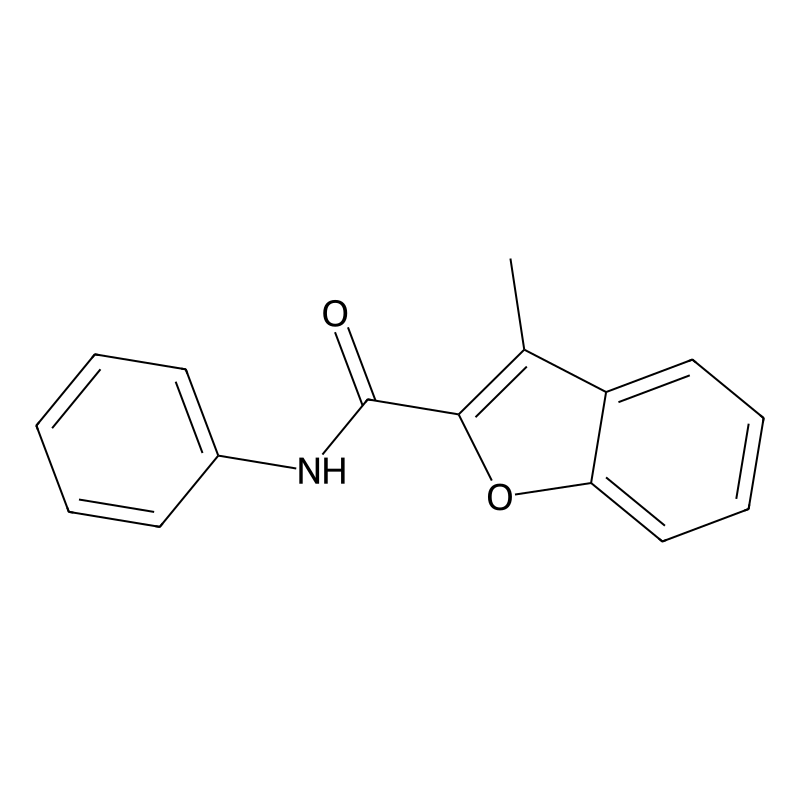

3-methyl-N-phenyl-1-benzofuran-2-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Methyl-N-phenyl-1-benzofuran-2-carboxamide is an organic compound belonging to the class of benzofurancarboxamides. It is not a naturally occurring compound but can be synthesized in a lab. Research on this specific compound appears to be limited, however, benzofurancarboxamides in general have been explored for their potential biological activities [].

Molecular Structure Analysis

The key features of 3-methyl-N-phenyl-1-benzofuran-2-carboxamide's structure include:

- Benzofuran core: It possesses a benzofuran moiety, which consists of a benzene ring fused with a furan ring (a five-membered ring with one oxygen atom).

- Carboxamide group: A carboxamide group (CONH2) is attached at the second position (C2) of the benzofuran core.

- Methyl group: A methyl group (CH3) is present at the third position (C3) of the benzofuran core.

- Phenyl group: A phenyl group (C6H5) is linked to the nitrogen atom of the carboxamide group.

The presence of these functional groups might influence the molecule's polarity, reactivity, and potential for interactions with other molecules.

Chemical Reactions Analysis

Synthesis of 3-methyl-N-phenyl-1-benzofuran-2-carboxamide has been reported using a method involving the reaction of 3-methylbenzofuran-2-carboxylic acid with aniline in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts []. The balanced chemical equation for this reaction is not readily available, but the reference provides details on the reaction conditions.

Precursor for further functionalization

The benzofuran-2-carboxamide scaffold can act as a precursor for the synthesis of more complex molecules with potential biological activities. A study published in the journal Bioorganic & Medicinal Chemistry describes the synthesis of 3-Methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide (KSCM-5) derived from 3-M-N-Ph-BC.Source: Savannah State University [PDF document: ]

Investigation into biological properties

Studies suggest that some benzofuran-2-carboxamide derivatives exhibit various biological activities, including antibacterial, antifungal, and antiproliferative properties. More research is needed to determine if 3-M-N-Ph-BC possesses similar properties. )]